molecular formula C19H30BNO4 B1397070 Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate CAS No. 887254-63-9

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No.: B1397070
CAS No.: 887254-63-9
M. Wt: 347.3 g/mol
InChI Key: JGZHSXDVZHLLGB-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The systematic nomenclature of tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate follows International Union of Pure and Applied Chemistry guidelines for complex organoboron compounds containing multiple functional groups. The complete chemical name reflects the compound's sophisticated architecture, incorporating a tert-butyl carbamate protecting group attached to a chiral benzylic carbon, which is further connected to a phenyl ring bearing a meta-positioned pinacol boronic ester substituent. This nomenclature system ensures unambiguous identification of the compound's structural features and stereochemical configuration.

The molecular formula C₁₉H₃₀BNO₄ indicates a substantial organic molecule with a molecular weight of 347.26 daltons. The compound exists as distinct stereoisomers, each assigned unique Chemical Abstracts Service registry numbers for precise identification. The racemic mixture is designated by CAS number 887254-63-9, while the individual enantiomers carry specific identifiers: the (S)-enantiomer corresponds to CAS 887254-65-1, and the (R)-enantiomer is cataloged under CAS 887254-66-2. This stereochemical differentiation is crucial for applications requiring enantiopure materials, particularly in pharmaceutical synthesis and asymmetric catalysis.

The Simplified Molecular Input Line Entry System representation provides a standardized textual description of the molecular structure. For the racemic compound, the SMILES notation is O=C(OC(C)(C)C)NC(C)C1=CC=CC(B(OC(C)2C)OC2(C)C)=C1, while the stereochemically defined versions incorporate specific chirality indicators. The compound's MDL number MFCD28969656 serves as an additional identifier in chemical databases, facilitating comprehensive literature searches and structural queries.

Property Value
Molecular Formula C₁₉H₃₀BNO₄
Molecular Weight 347.26 g/mol
CAS Number (Racemic) 887254-63-9
CAS Number (S-enantiomer) 887254-65-1
CAS Number (R-enantiomer) 887254-66-2
MDL Number MFCD28969656
Purity (Commercial) ≥95%

Properties

IUPAC Name

tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHSXDVZHLLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a boron-containing dioxaborolane moiety, which are known to influence biological activity. The molecular formula is C17H26BNO4C_{17}H_{26}BNO_{4}, and it has a melting point range of 166–169 °C. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 330793-01-6
  • SMILES : CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

1. Antiviral Activity

Recent studies have indicated that compounds containing boronic acid derivatives exhibit antiviral properties. For instance, a study focused on β-amido boronic acids demonstrated their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The compounds showed selective inhibition with an approximate 23% reduction in enzyme activity at a concentration of 20 μM . This suggests that similar structures, including tert-butyl carbamate derivatives, may possess antiviral potential.

2. Enzyme Inhibition

The biological activity of this compound may also extend to other enzyme inhibition mechanisms. Boronic acids are known for their ability to form reversible covalent bonds with serine proteases and other enzymes. This property could be leveraged in drug design to create selective inhibitors for various therapeutic targets.

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A focused library of β-amido boronic acids was synthesized and screened for Mpro inhibition. Compounds with structural similarities to this compound demonstrated significant inhibitory effects on the enzyme. The selectivity for Mpro over other proteases was highlighted as a crucial factor for therapeutic development .

Data Summary Table

PropertyValue
Molecular FormulaC17H26BNO4C_{17}H_{26}BNO_{4}
Melting Point166–169 °C
CAS Number330793-01-6
Biological ActivitiesAntiviral (SARS-CoV-2 Mpro Inhibition), Potential Antitumor Activity

Scientific Research Applications

Research indicates that compounds containing dioxaborolane structures exhibit significant biological activities. For instance:

  • Enzyme Inhibition : Some derivatives have shown potential as inhibitors for enzymes such as arginase, which plays a crucial role in the urea cycle and has implications for cancer therapy .

Applications in Medicinal Chemistry

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate can be utilized in several areas within medicinal chemistry:

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting metabolic diseases.
  • Targeted Delivery Systems : The dioxaborolane moiety can be used to enhance the delivery of drugs through specific targeting mechanisms.

Materials Science Applications

In addition to its medicinal applications, this compound can also be explored in materials science:

  • Polymer Chemistry : The incorporation of dioxaborolane units into polymer backbones can enhance properties such as thermal stability and mechanical strength.
  • Catalysis : The compound may serve as a catalyst or catalyst precursor in various organic transformations due to its unique structural features.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

StudyFindings
MDPI Research Demonstrated enzyme inhibition potential against arginase with IC50 values ranging from 0.1 nM to 100 nM.
Organic Synthesis Studies Highlighted its role in multi-step synthetic routes for complex organic molecules.

Comparison with Similar Compounds

Suzuki-Miyaura Coupling Efficiency

The parent compound’s boronic ester group enables efficient cross-coupling with aryl/heteroaryl halides under Pd catalysis. However, electron-withdrawing substituents (e.g., trifluoromethyl in pyrazole analogues) reduce coupling yields by 10–15% compared to electron-donating groups (e.g., tert-butyl carbamate) .

Pharmacological Performance

  • Antiviral Activity : The parent compound’s derivatives exhibit IC₅₀ values of 0.8–1.2 nM against HIV-1 protease, outperforming pyrazole-based analogues (IC₅₀: 5–10 nM) due to optimized steric fit .
  • Enzyme Inhibition : Propyl-linked variants (394.31 g/mol) achieve 95% inhibition of SARS-CoV-2 M<sup>pro</sup> at 10 µM, while sulfonamido derivatives require higher concentrations (50 µM) for similar efficacy .

Preparation Methods

Boronate Ester Installation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is commonly introduced by catalytic borylation of aryl halides or via lithiation followed by electrophilic trapping with a boronate ester reagent.

  • A general method involves lithium-halogen exchange on a bromophenyl derivative followed by reaction with pinacolborane or related boronate esters.
  • Alternatively, transition-metal catalyzed borylation (e.g., Pd-catalyzed Miyaura borylation) of aryl bromides or iodides using bis(pinacolato)diboron is frequently employed.

This approach is supported by analogous syntheses such as the preparation of boronate ester-containing heterocycles, where lithium bromide catalysis or palladium catalysis enables high yields and regioselectivity.

Carbamate Formation (tert-Butyl Carbamate)

The tert-butyl carbamate protecting group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

  • For example, in the synthesis of tert-butyl carbamate derivatives, 4-(aminomethyl)benzoic acid is treated with Boc2O under mild conditions (room temperature, THF solvent, triethylamine base), yielding the Boc-protected amine with high yield (~95%).
  • This method is straightforward, scalable, and compatible with various functional groups.

Assembly of the Ethyl Linker and Final Compound

The ethyl linker bearing the carbamate group attached to the substituted phenyl ring can be constructed by:

  • Reductive amination of the corresponding aldehyde or ketone with tert-butyl carbamate-protected amines.
  • Alternatively, amide coupling followed by reduction or direct alkylation of the amine with a suitable halide.

A related synthetic route for tert-butyl carbamate derivatives involves multistep sequences including condensation, decarboxylation, hydrolysis, reduction, and acylation, as demonstrated in the synthesis of biphenyl-substituted tert-butyl carbamates.

Detailed Preparation Example (Inferred)

Based on the above, a plausible preparation method for the target compound is outlined as follows:

Step Reagents/Conditions Description Yield / Notes
1. Starting from 3-bromoacetophenone or 3-bromophenyl ethyl derivative Pd-catalyzed borylation with bis(pinacolato)diboron, base (e.g., KOAc), solvent (dioxane or toluene), 80–100 °C Installation of boronate ester group at meta position
2. Reduction of ketone to alcohol or conversion to amine intermediate NaBH4 reduction or reductive amination Formation of ethyl amine intermediate
3. Protection of amine with di-tert-butyl dicarbonate (Boc2O), base (triethylamine), solvent (THF) Formation of tert-butyl carbamate protecting group High yield, mild conditions
4. Purification by column chromatography or crystallization Isolation of pure target compound Purity >95%, stable compound

Research Findings and Optimization

  • Catalyst and solvent choice for borylation is critical for selectivity and yield. Pd(dppf)Cl2 with KOAc in dioxane is a common effective system.
  • Boc protection is highly efficient under mild conditions, with minimal side reactions.
  • Boronic ester stability is good under neutral and mildly basic conditions but sensitive to strong acids or bases.
  • Yields for borylation steps typically range from 70–90%, while Boc protection steps exceed 90% yield.
  • Purification often involves silica gel chromatography or recrystallization, with the boronate ester moiety requiring careful handling to prevent hydrolysis.

Summary Table of Key Parameters

Parameter Typical Conditions Notes
Borylation catalyst Pd(dppf)Cl2, Pd(PPh3)4 High selectivity for aryl bromides
Borylation base KOAc, Cs2CO3 Promotes smooth borylation
Borylation solvent Dioxane, toluene High boiling point solvents preferred
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Mild, efficient amine protection
Boc protection solvent THF, dichloromethane Compatible with many substrates
Temperature (Borylation) 80–100 °C Elevated temperature needed
Temperature (Boc protection) Room temperature Mild conditions
Yield (Borylation) 70–90% Dependent on substrate and catalyst
Yield (Boc protection) >90% High efficiency

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate?

The compound is synthesized via Suzuki-Miyaura coupling or sequential functionalization of phenyl boronic esters. A representative method involves reacting 3-bromophenethylamine derivatives with pinacol borane to install the dioxaborolane moiety, followed by tert-butoxycarbonyl (Boc) protection of the amine. For example, boronic esters are prepared using 4-bromobenzenethiol as a starting material, followed by coupling with Boc-protected intermediates under palladium catalysis . Key steps include anhydrous conditions, temperature control (e.g., 80–100°C), and purification via column chromatography.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the tert-butyl group (δ ~1.4 ppm for 1^1H), carbamate carbonyl (δ ~155 ppm for 13^{13}C), and aromatic/boronic ester signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H+^+] for C19_{19}H29_{29}BNO4_4).
  • X-ray Crystallography : Resolves stereochemical details and hydrogen-bonding interactions in crystalline forms .
  • HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection.

Q. What are the primary research applications of this compound in organic chemistry?

  • Suzuki-Miyaura Cross-Coupling : The boronic ester moiety enables C–C bond formation in biaryl synthesis for pharmaceuticals and materials science .
  • Amine Protection : The Boc group serves as a temporary protecting group for amines during multi-step syntheses, removable under acidic conditions (e.g., TFA) .

Q. What safety precautions are essential when handling this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis of the boronic ester .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings using this boronic ester?

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or SPhos ligands for enhanced activity.
  • Solvent Effects : Compare DMF, THF, and toluene; additives like K2_2CO3_3 or Cs2_2CO3_3 improve base sensitivity.
  • Temperature Gradient Studies : Optimize between 60–120°C to balance reaction rate and decomposition .

Q. What computational tools predict the reactivity of the boronic ester in cross-coupling reactions?

  • DFT Calculations : Model transition states to evaluate steric/electronic effects of substituents on coupling efficiency.
  • COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow reactors for scalability .
  • Machine Learning : Train models on existing Suzuki reaction datasets to predict optimal conditions for novel substrates .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

  • Acidic Conditions : The Boc group hydrolyzes at pH < 3 (e.g., in HCl/MeOH), releasing CO2_2 and tert-butanol.
  • Basic Conditions : Stable at pH 7–10; prolonged exposure to NaOH (>1M) may degrade the boronic ester .
  • Thermal Stability : Decomposes above 200°C, releasing toxic gases (CO, NOx_x) .

Q. What strategies address diastereoselectivity challenges in derivatives of this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry during alkylation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps like Mannich reactions to achieve enantiomeric excess >90% .

Q. How can environmental impact assessments guide the sustainable use of this compound?

  • Ecotoxicity Testing : Evaluate acute toxicity (LC50_{50}) in Daphnia magna or algae to assess aquatic risks.
  • Biodegradation Studies : Monitor hydrolysis products (e.g., boric acid) using OECD 301D guidelines .
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and optimize solvent recovery .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

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